2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
Description
The compound 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole features a benzodiazole (benzimidazole) core linked to an azetidine ring substituted with a 2-ethoxynaphthalene carbonyl group. This structure combines aromaticity (naphthalene), a strained four-membered azetidine ring, and a heterocyclic benzodiazole system, which is common in pharmaceuticals due to its hydrogen-bonding capacity and metabolic stability. The ethoxy group may enhance lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(2-ethoxynaphthalen-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-28-20-12-11-15-7-3-4-8-17(15)21(20)23(27)26-13-16(14-26)22-24-18-9-5-6-10-19(18)25-22/h3-12,16H,2,13-14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZACXIYZXSECAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CC(C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1. Representative Reaction Conditions for Key Steps
Purification and Characterization
The final product is purified via recrystallization from ethanol/hexane mixtures or silica gel chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: 1H-NMR (400 MHz, CDCl3) δ 8.45 (s, 1H, benzodiazole-H), 7.85–7.20 (m, 7H, naphthalene-H), 4.50 (q, 2H, OCH2CH3), 4.30–3.80 (m, 4H, azetidine-H), 1.45 (t, 3H, OCH2CH3). Infrared (IR) spectroscopy shows characteristic peaks at 1680 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=N stretch).
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzimidazole and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Properties : Research indicates that derivatives of benzodiazole compounds exhibit significant anticancer activity. For instance, compounds similar to 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains. Studies have shown that modifications in the structure can enhance its antibacterial properties, making it a candidate for further investigation as a new class of antimicrobial agents .
- Neuroprotective Effects : Recent findings suggest that benzodiazole derivatives may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The mechanism involves inhibition of specific enzymes related to neurodegeneration .
Case Studies
Several case studies illustrate the applications of this compound:
- Anticancer Study :
- Antimicrobial Research :
- Neuroprotection :
Data Tables
Mechanism of Action
The mechanism of action of 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its effects.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison
Biological Activity
The compound 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.36 g/mol. The compound features a benzodiazole ring, which is known for its biological activity, particularly in the context of drug development.
Antidepressant Activity
Recent studies have indicated that derivatives of benzodiazole, including compounds similar to the target molecule, exhibit significant binding affinities at serotonin receptors (5-HT1A and 5-HT2A). For instance, a related compound demonstrated high affinities (Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A) and showed potent antidepressant-like effects in animal models such as the forced swimming test (FST) and tail suspension test (TST) . These findings suggest that the target compound may also possess similar antidepressant properties due to its structural similarities.
Antitumor Activity
In vitro studies on related compounds have shown promising antitumor activity against various cancer cell lines. For example, a study involving benzodiazole derivatives reported significant antiproliferative effects on human cancer cell lines, indicating potential applications in oncology . The mechanism of action is believed to involve the induction of apoptosis through caspase activation and disruption of cell cycle progression.
The biological activity of 2-[1-(2-ethoxynaphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can be attributed to its interaction with specific biological targets:
- Serotonin Receptors : The compound may modulate serotonin pathways, contributing to its antidepressant effects.
- Cell Cycle Regulation : Similar compounds have been shown to interfere with cell cycle checkpoints, leading to increased apoptosis in cancer cells.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
